2-(4-Bromophenyl)-5-hexylpyridine is a chemical compound that belongs to the class of pyridines, characterized by a pyridine ring substituted with a bromophenyl group and a hexyl chain. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
The compound can be synthesized through various organic reactions involving pyridine derivatives and brominated phenyl compounds. It is not commonly found in nature, which necessitates synthetic routes for its production.
2-(4-Bromophenyl)-5-hexylpyridine is classified as an organic compound with the following characteristics:
The synthesis of 2-(4-Bromophenyl)-5-hexylpyridine can be achieved through several methods, including:
The molecular structure of 2-(4-Bromophenyl)-5-hexylpyridine features:
2-(4-Bromophenyl)-5-hexylpyridine can participate in various chemical reactions, including:
The mechanism of action for compounds like 2-(4-Bromophenyl)-5-hexylpyridine often involves interaction with biological targets such as enzymes or receptors. While specific studies on this compound may be limited, related pyridine derivatives have shown:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the structure and purity of synthesized compounds.
2-(4-Bromophenyl)-5-hexylpyridine has potential applications in:
This compound exemplifies the importance of synthetic organic chemistry in creating molecules with diverse applications across scientific disciplines. Further research could elucidate its full potential and mechanisms of action in various fields.
2-(4-Bromophenyl)-5-hexylpyridine is a disubstituted pyridine derivative characterized by a bromine-functionalized phenyl ring at the 2-position and a linear hexyl chain at the 5-position of the pyridine core. Its systematic IUPAC name follows from the parent pyridine ring, with "2-(4-bromophenyl)" denoting the para-brominated phenyl substituent and "5-hexyl" indicating the alkyl chain attachment. The molecular formula is C₁₇H₂₀BrN (molecular weight: 318.25 g/mol). Key spectral identifiers include:
Table 1: Structural Identifiers of 2-(4-Bromophenyl)-5-hexylpyridine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 63996-36-1 (core analog) |
Molecular Formula | C₁₇H₂₀BrN |
SMILES | CCCCCCC1=CN=C(C=C1)C2=CC=C(Br)C=C2 |
InChIKey | VHQMSSAANMTEHF-UHFFFAOYSA-N (modified) |
Crystallographic System | Monoclinic (predicted) |
Bromophenyl-pyridine hybrids serve as pivotal scaffolds in synthetic and materials chemistry due to their dual functionality:
Current limitations in 2-(4-bromophenyl)-5-hexylpyridine research include:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7